Lipophilicity (Log P) as a Differentiator: 4-Butoxyphenol vs. Shorter-Chain Analogs
4-Butoxyphenol exhibits significantly higher calculated lipophilicity (Log P) compared to its shorter-chain analogs 4-methoxyphenol and 4-ethoxyphenol. This property directly influences solvent partitioning, chromatographic retention, and membrane permeability in biological assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (Log P) |
|---|---|
| Target Compound Data | 2.951 (calculated) |
| Comparator Or Baseline | 4-Methoxyphenol Log P ~1.3–1.6; 4-Ethoxyphenol Log P ~1.8–2.0 |
| Quantified Difference | ΔLog P ~+1.0 to +1.6 (approximately 10–40× higher lipophilicity) |
| Conditions | Computational prediction (SpringerMaterials database) [1]; literature values for analogs |
Why This Matters
The 10–40× higher lipophilicity of 4-butoxyphenol enables distinct extraction and purification workflows that are not replicable with shorter-chain analogs, directly affecting downstream process economics and analytical method development.
- [1] SpringerMaterials. Substance Profile: 4-butoxy-phenol. Calculated Log P: 2.951. CAS-RN: 122-94-1. Accessed 2025. View Source
